Cas no 64653-59-4 (Benzenamine,2-ethyl-N-(2-ethylphenyl)-)
64653-59-4 structure
Product Name:Benzenamine,2-ethyl-N-(2-ethylphenyl)-
CAS No:64653-59-4
MF:C16H19N
MW:225.328764200211
CID:506242
PubChem ID:116649
Update Time:2025-04-19
Benzenamine,2-ethyl-N-(2-ethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,2-ethyl-N-(2-ethylphenyl)-
- 2-ethyl-N-(2-ethylphenyl)aniline
- 64653-59-4
- EINECS 264-995-5
- DTXSID4070118
- SCHEMBL1548694
- UNII-2ES4SC99EC
- NS00035728
- Bis(2-ethylphenyl)amine
- 2,2'-Diethyldiphenylamine
- Benzenamine, 2-ethyl-N-(2-ethylphenyl)-
- 2ES4SC99EC
- N-(2-Ethylphenyl)-2-ethylbenzenamine
-
- Inchi: 1S/C16H19N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12,17H,3-4H2,1-2H3
- InChI Key: RZFNPHWOOGJMQE-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1CC)C1C=CC=CC=1CC
Computed Properties
- Exact Mass: 225.15187
- Monoisotopic Mass: 225.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.0256 (rough estimate)
- Melting Point: 29°C
- Boiling Point: 356.85°C (rough estimate)
- Flash Point: 150.9°C
- Refractive Index: 1.5550
- PSA: 12.03
Benzenamine,2-ethyl-N-(2-ethylphenyl)- Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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